molecular formula C20H23NO3 B15224359 Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate

Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate

Cat. No.: B15224359
M. Wt: 325.4 g/mol
InChI Key: PCIOCMQORLQMAA-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely recognized for its biological activity and versatility in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a benzylamine derivative with a methoxyphenyl ketone, followed by cyclization to form the pyrrolidine ring. The final step involves esterification to introduce the carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Environmental considerations and cost-effectiveness are also important factors in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research .

Biological Activity

Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate, also known by its CAS number 2828431-93-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and antifungal activities, as well as its implications in drug development.

  • Molecular Formula : C20_{20}H24_{24}ClNO3_3
  • Molecular Weight : 361.86 g/mol
  • CAS Number : 2828431-93-0
  • Purity : Typically around 95% .

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its antibacterial and antifungal properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of pyrrolidine derivatives, including this compound. In vitro tests have shown that certain pyrrolidine compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

This indicates a potent antibacterial mechanism, likely attributed to the structural features of the pyrrolidine ring and the methoxy group, which enhance lipophilicity and membrane penetration.

Antifungal Activity

In addition to antibacterial properties, this compound has been evaluated for antifungal activity. The compound's structure suggests potential interactions with fungal cell membranes, disrupting their integrity.

Case Studies

Several case studies have explored the pharmacological potential of this compound:

  • Study on Antimicrobial Properties : A comprehensive study assessed various pyrrolidine derivatives for their antimicrobial activities. This compound was included in a panel of compounds tested against common pathogens, showing promising results particularly against S. aureus .
  • Mechanistic Insights : Another research effort focused on elucidating the mechanism of action for pyrrolidine derivatives. It was found that these compounds could inhibit bacterial cell wall synthesis, a critical target for antibiotic development .

Future Directions in Research

The ongoing research into this compound suggests several avenues for future exploration:

  • Development of New Antibiotics : Given the rise of antibiotic-resistant strains, further optimization of this compound could lead to novel antibiotics.
  • Combination Therapies : Investigating the efficacy of this compound in combination with existing antibiotics could enhance treatment outcomes for resistant infections.

Properties

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C20H23NO3/c1-23-19-11-7-6-10-16(19)17-13-21(14-18(17)20(22)24-2)12-15-8-4-3-5-9-15/h3-11,17-18H,12-14H2,1-2H3

InChI Key

PCIOCMQORLQMAA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CN(CC2C(=O)OC)CC3=CC=CC=C3

Origin of Product

United States

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